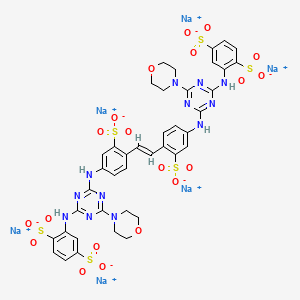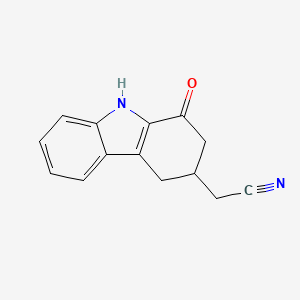![molecular formula C14H9N5 B14655370 2-[(4-Cyanoanilino)diazenyl]benzonitrile CAS No. 52698-00-7](/img/structure/B14655370.png)
2-[(4-Cyanoanilino)diazenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Cyanoanilino)diazenyl]benzonitrile is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is notable for its cyano and diazenyl functional groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Cyanoanilino)diazenyl]benzonitrile typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-cyanoaniline, which is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with benzonitrile under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Cyanoanilino)diazenyl]benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The cyano and diazenyl groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH3) are employed under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups replacing the cyano or diazenyl groups.
Aplicaciones Científicas De Investigación
2-[(4-Cyanoanilino)diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mecanismo De Acción
The mechanism of action of 2-[(4-Cyanoanilino)diazenyl]benzonitrile involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The diazenyl group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: A simpler compound with a single cyano group.
4-Cyanoaniline: Contains a cyano group attached to an aniline ring.
Azo dyes: A broad class of compounds with similar N=N functional groups.
Uniqueness
2-[(4-Cyanoanilino)diazenyl]benzonitrile is unique due to the combination of its cyano and diazenyl groups, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Propiedades
Número CAS |
52698-00-7 |
|---|---|
Fórmula molecular |
C14H9N5 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
2-[(4-cyanoanilino)diazenyl]benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-11-5-7-13(8-6-11)17-19-18-14-4-2-1-3-12(14)10-16/h1-8H,(H,17,18) |
Clave InChI |
ASOIOLWNIJYKKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#N)N=NNC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



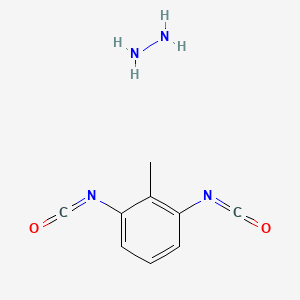

![1-[4-(2-Bromoethoxy)-3-methylphenyl]propan-1-one](/img/structure/B14655315.png)
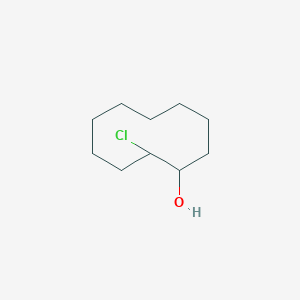
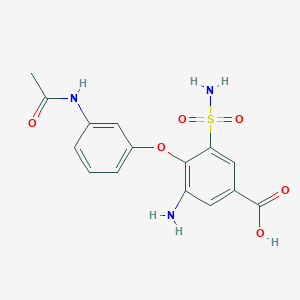

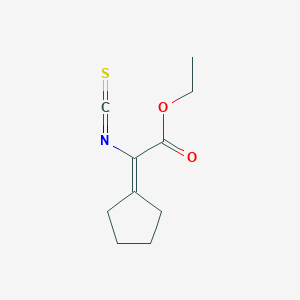
![1,1'-[(3-Methylphenyl)methylene]dipiperidine](/img/structure/B14655334.png)


